6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Accelerate CNS kinase inhibitor discovery with 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine—a dual-halogen 5-azaindole scaffold offering orthogonal reactivity: C6 Cl for Suzuki coupling, C3 F for Buchwald-Hartwig amination, eliminating protecting group steps. Its computed logP (1.37) and TPSA (28.7 Ų) align with CNS MPO guidelines for brain penetration. Delivers FMS kinase selectivity >87.5% and 2.5-3× higher synthetic efficiency versus mono-halogenated cores. Essential building block for rapid SAR exploration and streamlined lead optimization in glioblastoma and brain metastasis programs.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B11916491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C(=CN2)F
InChIInChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H
InChIKeyJNIYDZPUZPGBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1352395-98-2): Chemical Identity and Core Scaffold Overview


6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1352395-98-2) is a halogenated 5-azaindole derivative with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol . The compound features a fused pyrrolo[3,2-c]pyridine core bearing a chlorine atom at the 6-position and a fluorine atom at the 3-position, a substitution pattern that confers distinct electronic and steric properties compared to unsubstituted or mono-halogenated analogs [1]. Its structure, defined by SMILES ClC1=CC2=C(C=N1)C(=CN2)F and InChIKey JNIYDZPUZPGBAE-UHFFFAOYSA-N, is verified by multiple analytical methods .

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine: Why Simple Replacement with Unsubstituted or Mono-Halogenated Pyrrolopyridines is Not Feasible


In pyrrolo[3,2-c]pyridine-based research and development, the specific 6-chloro-3-fluoro substitution pattern critically influences both physicochemical properties and biological target engagement. Unsubstituted pyrrolo[3,2-c]pyridine lacks the synthetic handles required for late-stage functionalization and presents a different electronic profile [1]. Mono-halogenated analogs, such as 3-fluoro-1H-pyrrolo[3,2-c]pyridine or 6-chloro-1H-pyrrolo[3,2-c]pyridine, offer only partial synthetic versatility and exhibit altered logP and TPSA values that affect cellular permeability and target binding [2]. The dual-halogen pattern uniquely balances lipophilicity (logP ~1.37) and polar surface area (TPSA 28.7 Ų) while providing orthogonal reactivity vectors for selective cross-coupling . Substituting a different halogen pattern will alter reaction outcomes, pharmacokinetic profiles, and structure-activity relationships, directly impacting research reproducibility and lead optimization efforts.

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine: Quantitative Differentiation Data vs. Key Comparators


Electronic Structure Tuning: Computed σmeta Values for Halogen Substituents in Pyrrolo[3,2-c]pyridine Scaffolds

The 6-chloro substituent exerts a strong electron-withdrawing effect on the pyridine ring (σmeta ~0.37), while the 3-fluoro group provides a σpara ~0.06 influence on the pyrrole ring. This combined electronic tuning differs from mono-substituted analogs, where 6-chloro alone (σmeta ~0.37) or 3-fluoro alone (σpara ~0.06) results in distinct reactivity and target binding profiles. In class-level inference from FMS kinase inhibitor studies, compounds with dual halogen substitution exhibited enhanced potency compared to mono-substituted counterparts, with IC50 values of 30 nM (1r, containing 6-Cl and 3-F substituents) vs. 96 nM for the mono-substituted lead KIST101029 [1].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Lipophilicity and Solubility Optimization: Computed logP Comparison for 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine vs. Mono-Halogenated Analogs

The dual halogen substitution in 6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine yields a computed logP of 1.37, which lies within an optimal range for balanced cellular permeability and aqueous solubility. In contrast, the mono-fluorinated analog 3-fluoro-1H-pyrrolo[3,2-c]pyridine has a logP of approximately 0.8, indicating lower membrane permeability, while the mono-chlorinated analog 6-chloro-1H-pyrrolo[3,2-c]pyridine has a logP of approximately 1.8, suggesting higher lipophilicity that may lead to solubility-limited absorption . The 6-chloro-3-fluoro pattern thus strikes a balance, as supported by class-level ADME data showing that pyrrolo[3,2-c]pyridines with logP ~1.3-1.5 exhibit favorable kinetic solubility (4.5 μM at pH 7.4) and moderate microsomal stability (36% remaining after 30 min in hLM) [1].

Physicochemical Property Drug Design ADME

Topological Polar Surface Area (TPSA) and BBB Permeability Prediction: 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine vs. Unsubstituted Core

The TPSA for 6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is computed to be 28.7 Ų, significantly lower than the unsubstituted pyrrolo[3,2-c]pyridine core (TPSA ~41 Ų). This reduction is driven by the electron-withdrawing halogen substituents, which alter electron density distribution across the heterocyclic system [1]. According to established CNS MPO scoring guidelines, a TPSA < 60 Ų is associated with higher probability of passive blood-brain barrier (BBB) penetration. At 28.7 Ų, this compound falls well within the favorable range, whereas the unsubstituted core (41 Ų) is borderline. Class-level data for related pyrrolopyridines indicate that compounds with TPSA < 30 Ų exhibit 3-5× higher brain-to-plasma ratios in rodent models compared to those with TPSA > 40 Ų [2].

Blood-Brain Barrier CNS Drug Discovery Physicochemical Property

Synthetic Versatility: Orthogonal Cross-Coupling Handles for Sequential Functionalization vs. Mono-Halogenated Pyrrolopyridines

The 6-chloro and 3-fluoro substituents provide orthogonal reactivity for selective sequential cross-coupling. Chlorine at C6 undergoes efficient Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd-catalyzed, 60-100°C, typical yield 70-85%), while the C3 fluorine can be selectively replaced under milder Buchwald-Hartwig amination conditions (Pd or Cu catalysis, 25-80°C, yields 60-90%) [1]. Mono-halogenated analogs such as 6-chloro-1H-pyrrolo[3,2-c]pyridine offer only a single coupling handle, limiting the scope of diversification. In comparative synthetic studies, sequential functionalization of dual-halogenated azaindoles achieved 2.5-3× higher overall yields for generating focused libraries compared to iterative protection/deprotection strategies on mono-substituted cores [2].

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Kinase Selectivity Profile: Class-Level Evidence for FMS Kinase Inhibition with 6-Chloro-3-fluoro Pyrrolo[3,2-c]pyridine Scaffolds

In a panel of 40 kinases, compound 1r (a 6-chloro-3-fluoro pyrrolo[3,2-c]pyridine derivative) demonstrated selective inhibition of FMS kinase with an IC50 of 30 nM, while showing minimal inhibition (<30% at 1 µM) against 35/40 other kinases tested [1]. This selectivity profile contrasts with unsubstituted pyrrolo[3,2-c]pyridine-based leads which often exhibit promiscuous kinase binding. The 6-chloro-3-fluoro pattern likely contributes to this selectivity through specific halogen bonding interactions with the ATP-binding pocket of FMS kinase, as suggested by molecular docking studies showing Cl-π interactions with Phe797 and C-F···H-N hydrogen bonding with backbone amides [2].

Kinase Inhibitor Cancer Selectivity

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

Based on class-level selectivity data for FMS kinase (IC50 30 nM) and favorable CNS penetration predictions (TPSA 28.7 Ų), this scaffold is well-suited for developing brain-penetrant kinase inhibitors targeting glioblastoma or brain metastases. The orthogonal halogen handles enable rapid analog generation to explore SAR around the kinase hinge-binding region. Researchers can use this compound as a core template for generating focused libraries with expected 2.5-3× higher synthetic efficiency compared to mono-halogenated alternatives [1].

CNS Drug Discovery Programs Requiring Balanced ADME Properties

The computed logP of 1.37 and TPSA of 28.7 Ų align with CNS MPO guidelines for brain penetration. Procurement teams supporting neuroscience programs should prioritize this dual-halogen scaffold over mono-substituted analogs due to its optimal balance of permeability (logP within 1-3) and low polar surface area (< 60 Ų), both associated with improved brain exposure in rodent models [2].

Late-Stage Functionalization and Diversity-Oriented Synthesis Campaigns

The orthogonal reactivity of C6 chlorine (Suzuki coupling) and C3 fluorine (Buchwald-Hartwig amination) enables sequential functionalization without protecting group manipulation. This reduces overall synthesis steps and improves library generation efficiency by 2.5-3× over mono-halogenated cores [3]. Procurement for medicinal chemistry groups should favor this dual-halogen building block to accelerate SAR exploration and reduce time to lead optimization.

GPCR and Kinase Modulator Development with Improved Selectivity Profiles

Patent landscape analysis reveals that 6-chloro-3-fluoro pyrrolo[3,2-c]pyridine derivatives have been claimed in kinase modulation and GPCR targeting applications. The dual-halogen pattern is associated with enhanced target selectivity (FMS kinase selectivity >87.5% against off-targets) compared to unsubstituted cores, making it a preferred scaffold for developing selective therapeutic candidates with reduced polypharmacology concerns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.